S-butanoate coenzyme A, monosodium salt

Description

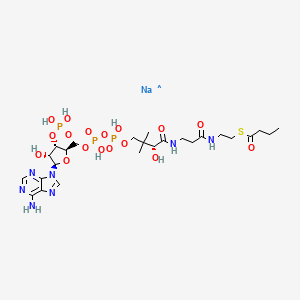

S-Butanoate coenzyme A (CoA), monosodium salt, is a coenzyme derivative where a butyryl group (C4:0) is covalently linked to CoA via a thioester bond. The monosodium salt form enhances solubility in aqueous solutions, making it valuable in biochemical assays and enzymatic studies. CoA derivatives like this play critical roles in lipid metabolism, particularly in β-oxidation and fatty acid synthesis pathways.

Properties

InChI |

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBRLSMPYVYHA-XXXNBSBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7NaO17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

860.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-butanoate coenzyme A, monosodium salt typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction is carried out under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: S-butanoate coenzyme A, monosodium salt undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to produce butyryl coenzyme A.

Reduction: It can be reduced to form butyrate.

Substitution: It can participate in substitution reactions to form different acyl coenzyme A derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD).

Reduction: Common reagents include nicotinamide adenine dinucleotide phosphate (NADPH).

Substitution: Various enzymes such as acyltransferases are used to catalyze substitution reactions.

Major Products:

Oxidation: Butyryl coenzyme A.

Reduction: Butyrate.

Substitution: Different acyl coenzyme A derivatives.

Scientific Research Applications

Metabolic Role

Butyryl-CoA is a short-chain acyl-CoA that plays a crucial role in the metabolism of fatty acids and carbohydrates. It serves as an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate is known for its anti-inflammatory properties and its role in energy metabolism within colonocytes .

Substrate for Enzymatic Reactions

Butyryl-CoA acts as a substrate for various enzymes, including lipases and CoA-transferases. It is involved in the conversion of fatty acids into energy through β-oxidation and is significant in the biosynthesis of other bioactive lipids .

Anti-inflammatory Properties

Research has demonstrated that butyryl-CoA and its derivatives can modulate inflammatory responses. Sodium butyrate, a related compound, has been shown to inhibit histone deacetylases (HDACs), leading to the activation of anti-inflammatory pathways. This mechanism suggests potential applications in treating inflammatory diseases and conditions such as inflammatory bowel disease (IBD) and metabolic syndrome .

Cancer Research

In cancer biology, butyryl-CoA has been investigated for its effects on tumor cell metabolism. Studies indicate that it can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents by modifying gene expression related to cell cycle regulation and apoptosis . For instance, sodium butyrate has been used to enhance the production of recombinant proteins in CHO cells, which are commonly used in biopharmaceutical production .

Case Studies

Mechanistic Studies

Recent mechanistic studies have elucidated how butyryl-CoA influences cellular signaling pathways. For example, it has been found to affect the expression of genes involved in lipid metabolism and inflammatory responses by acting as a signaling molecule that interacts with various transcription factors .

Clinical Implications

The potential clinical implications of butyryl-CoA extend to areas such as metabolic disorders and cancer therapy. Its ability to modify the epigenetic landscape through HDAC inhibition presents opportunities for developing novel therapeutic strategies aimed at chronic diseases characterized by inflammation and altered metabolism .

Mechanism of Action

S-butanoate coenzyme A, monosodium salt exerts its effects through its role as an acyl carrier in various biochemical reactions. It participates in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound interacts with enzymes such as acyltransferases, dehydrogenases, and synthetases, facilitating the transfer of acyl groups and the production of energy .

Comparison with Similar Compounds

Key Observations :

- Cation Impact : Sodium salts generally exhibit higher aqueous solubility than lithium salts, making them preferable in physiological buffers .

- Functional Groups: The butyryl (C4:0) moiety in S-butanoate CoA distinguishes it from acetyl (C2:0) or succinyl (C4 dicarboxylate) derivatives, altering substrate specificity in enzymatic reactions .

2.3 Stability and Handling

- Sodium salts of CoA derivatives are typically stable at -20°C in lyophilized form but degrade rapidly in aqueous solutions above pH 7.5 .

- Lithium salts may offer better stability in non-aqueous solvents but require stringent moisture control .

2.4 Regulatory Considerations

- The EU CLP Regulation revisions (2026) highlight stricter labeling for sodium-containing compounds, emphasizing proper handling to avoid respiratory or dermal irritation .

Research Findings and Gaps

- Enzymatic Specificity: Butyryl CoA derivatives show higher affinity for medium-chain acyl-CoA synthetases compared to acetyl CoA, as noted in enzymology handbooks .

- Synthesis Methods : While butyryl CoA lithium salts are synthesized via thioesterification of CoA with butyric anhydride , sodium salts likely follow similar protocols with sodium bicarbonate neutralization.

- Data Limitations: Direct studies on S-butanoate CoA monosodium salt are absent in the evidence; most conclusions are extrapolated from related compounds .

Biological Activity

S-butanoate coenzyme A, monosodium salt, commonly referred to as butyryl-CoA, is a short-chain acyl coenzyme A that plays a critical role in various metabolic pathways, particularly in the synthesis of butyrate. Butyrate is a significant short-chain fatty acid (SCFA) produced by colonic bacteria and is essential for maintaining gut health. This article delves into the biological activity of S-butanoate coenzyme A, exploring its biochemical mechanisms, pharmacokinetics, and applications in research and medicine.

S-butanoate coenzyme A acts primarily as an intermediate in the production of butyrate. It participates in several biochemical reactions:

- Oxidation : Converts to butyryl-CoA.

- Reduction : Forms butyrate.

- Substitution : Engages in reactions to create various acyl-CoA derivatives.

Biochemical Pathways

The primary pathway influenced by butyryl-CoA is the synthesis of butyrate. This process is crucial for energy metabolism in colonocytes and contributes to the overall health of the intestinal microbiome.

Pharmacokinetics

S-butanoate coenzyme A is characterized as a crystalline solid with partial solubility in ethanol and phosphate-buffered saline (PBS) at pH 7.2. Its stability and solubility are vital for its biological activity and usability in various experimental setups.

Role in Gut Health

Butyrate, derived from S-butanoate coenzyme A, serves multiple functions:

- Energy Source : It provides energy to colonocytes.

- Anti-inflammatory Effects : Butyrate has been shown to exert anti-inflammatory properties, which are essential for maintaining gut integrity.

- Histone Deacetylase Inhibition : Butyrate acts as a histone deacetylase inhibitor (HDACi), influencing gene expression related to metabolism and inflammation.

Research Findings

- Fibroblast Growth Factor 21 (FGF21) Induction :

- Apoptosis Induction :

- Impact on Gut Microbiota :

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Energy Source | Provides energy to colonocytes |

| Anti-inflammatory | Reduces inflammation in the gut |

| HDAC Inhibition | Modulates gene expression related to metabolism |

| Apoptosis Induction | Triggers cell death in cancer cells |

| Gut Microbiota Modulation | Enhances beneficial bacteria while inhibiting pathogens |

Applications in Research and Industry

S-butanoate coenzyme A has diverse applications across various fields:

- Chemistry : Used as a substrate in enzymatic assays to study fatty acid metabolism.

- Biology : Important for investigating microbial metabolism and SCFA production.

- Medicine : Explored for its therapeutic potential in metabolic disorders and cancer treatment.

- Industry : Utilized in producing butyrate for applications in food, pharmaceuticals, and agriculture.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and structural integrity of S-butanoate coenzyme A, monosodium salt?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) to assess purity, referencing retention time against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on characteristic peaks for the thioester bond (~170 ppm in ¹³C NMR) and sodium counterion interactions. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+Na]⁺ ion) .

- Data Interpretation : Purity thresholds should exceed 98% for experimental reproducibility. Deviations in NMR spectra may indicate hydrolysis or degradation products.

Q. How should this compound be stored to maintain stability in biochemical assays?

- Methodology : Store lyophilized powder at -20°C in anhydrous conditions. For aqueous solutions, use buffered systems (pH 7.4) with 1–5 mM dithiothreitol (DTT) to prevent thioester hydrolysis. Monitor stability via time-resolved UV spectroscopy (absorbance decay at 260 nm) over 24–72 hours .

- Critical Note : Avoid freeze-thaw cycles; aliquot solutions to minimize oxidative degradation.

Q. What is the role of the sodium counterion in modulating the solubility and reactivity of S-butanoate coenzyme A?

- Methodology : Compare solubility profiles (via gravimetric analysis) of the monosodium salt with other cationic forms (e.g., lithium, potassium) in polar solvents (water, methanol). Assess enzymatic activity in acyltransferase assays using stopped-flow kinetics to evaluate sodium’s impact on coenzyme A binding affinity .

- Key Finding : Sodium enhances aqueous solubility (up to 200 mM at 25°C) without significantly altering substrate specificity in β-oxidation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for S-butanoate coenzyme A-dependent enzymatic reactions?

- Methodology : Employ global kinetic fitting (e.g., DynaFit or KinTek Explorer) to model competing hypotheses (e.g., substrate inhibition vs. allosteric modulation). Validate with isotopic tracing (¹⁴C-labeled S-butanoate) to track reaction intermediates .

- Case Study : Discrepancies in Km values for acyl-CoA synthetases may arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols using reference enzymes (e.g., ACSM1) .

Q. What experimental strategies mitigate interference from endogenous coenzyme A pools in cellular studies?

- Methodology : Use siRNA or CRISPR-Cas9 to knockdown endogenous CoA biosynthesis genes (e.g., PANK1/2). Supplement with deuterium-labeled S-butanoate coenzyme A (d₃-S-CoA) for LC-MS/MS quantification, distinguishing exogenous vs. endogenous pools .

- Validation : Confirm specificity via negative controls (e.g., CoA-depleted cell lines) and dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.